molecular formula C13H13NO2 B13489221 2-(Quinolin-3-yl)butanoic acid

2-(Quinolin-3-yl)butanoic acid

Cat. No.: B13489221
M. Wt: 215.25 g/mol
InChI Key: OCDNEPDSGRHTNW-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yl)butanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanoic acid moiety, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with butanoic acid derivatives under specific conditions. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-(Quinolin-3-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Quinolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. Additionally, they may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(Quinolin-3-yl)butanoic acid is unique due to its specific structure, which combines the quinoline ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(Quinolin-3-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁NO₂, comprising a quinoline moiety attached to a butanoic acid structure. The presence of the quinoline ring significantly influences its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds related to quinoline derivatives exhibit significant anticancer activities. For instance, studies have shown that various quinoline derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 and PC-3.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineGI50 (µM)Notes
This compoundMDA-MB-23115Induces apoptosis
This compoundPC-310Significant growth inhibition
6BrCaQMDA-MB-23110Enhanced in vitro activity
6BrCaQPC-348Less effective compared to others

The GI50 value represents the concentration required to inhibit cell growth by 50%. The data indicate that this compound possesses promising anticancer properties, particularly against breast and prostate cancer cell lines.

The mechanisms through which quinoline derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells.
  • Inhibition of Hsp90 : Quinoline derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins.
  • Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Other Biological Activities

In addition to anticancer effects, quinoline derivatives have been reported to exhibit various other biological activities, including:

  • Antimicrobial Activity : Certain derivatives show effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds have been investigated for their potential to reduce inflammation in various models.
  • Neuroprotective Effects : Some analogs are being studied for their ability to protect neuronal cells from degeneration.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers.
  • In Vivo Studies : Research involving animal models has shown that the compound can reduce tumor size in xenograft models, suggesting its potential for therapeutic use in oncology.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-quinolin-3-ylbutanoic acid

InChI

InChI=1S/C13H13NO2/c1-2-11(13(15)16)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2H2,1H3,(H,15,16)

InChI Key

OCDNEPDSGRHTNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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